

Technical Guide & SDS Profile: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene

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Compound of Interest

Compound Name: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene

CAS No.: 1508154-46-8

Cat. No.: B2816729

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Part 1: Executive Summary & Chemical Identity

2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is a highly reactive electrophile belonging to the class of fluorinated benzyl chlorides. Its structural motif—a chloromethyl group flanked by two fluorine atoms—imparts unique steric and electronic properties, making it a critical intermediate for installing the 2,6-difluoro-3-methoxybenzyl moiety into drug scaffolds.

Due to the presence of the benzylic chloride and the electron-withdrawing fluorine substituents, this compound acts as a potent alkylating agent and lachrymator. It requires stringent handling protocols to prevent hydrolysis (degradation) and operator exposure.

Table 1: Chemical Identity & Physicochemical Profile

Property	Technical Specification
IUPAC Name	2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Common Synonyms	2,6-Difluoro-3-methoxybenzyl chloride; 1-Chloromethyl-2,6-difluoro-3-methoxybenzene
CAS Number	1508154-46-8
Molecular Formula	C ₈ H ₇ ClF ₂ O
Molecular Weight	192.59 g/mol
Physical State	Low-melting solid or liquid (dependent on purity/temperature)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols
Stability	Moisture Sensitive (Hydrolyzes to HCl + Benzyl alcohol); Heat Sensitive
Storage	2–8°C (Refrigerated) under Inert Atmosphere (Argon/Nitrogen)

Part 2: Hazard Characterization (The "Why" Behind the Safety)

To safely handle this compound, researchers must understand the causality of its hazards. It is not merely "toxic"; it is a specific type of biological aggressor.

1. The Lachrymator Mechanism

Like other benzyl chlorides, this compound activates TRPA1 ion channels in the corneal nerve endings.

- Mechanism: The electrophilic carbon attacks cysteine residues on the TRPA1 receptor.
- Consequence: Immediate, debilitating tearing and blepharospasm (involuntary eyelid closure) even at low ppm concentrations.

- Operational Implication: Fume hood use is non-negotiable; standard safety glasses are insufficient (goggles or face shields are required).

2. Alkylating Potential (CMR Risk)

As a benzylic halide activated by electron-withdrawing fluorines, it readily alkylates DNA bases (guanine).

- Risk: Potential Carcinogen/Mutagen.
- Operational Implication: Double-gloving with specific breakthrough-resistant materials is mandatory.

3. Corrosivity & Hydrolysis

Upon contact with mucosal moisture, the compound hydrolyzes:

This releases hydrochloric acid directly onto the tissue, causing chemical burns.

Part 3: Safe Handling & Storage Architecture

The following workflow ensures containment and stability.

Diagram 1: Safe Handling & Transfer Protocol



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Caption: Workflow for transferring moisture-sensitive benzyl chlorides. Warming to room temperature (RT) before opening prevents condensation, which triggers hydrolysis.

Protocol 1: PPE & Engineering Controls

- Respiratory: Work strictly within a certified chemical fume hood. If outside containment, a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required.
- Dermal:

- Inner Glove: Nitrile (4 mil).
- Outer Glove: Silver Shield® (Laminate) or Viton®. Note: Standard nitrile degrades rapidly against benzyl chlorides.
- Eye: Chemical splash goggles.[1] Face shield recommended during transfers >10g.

Part 4: Synthesis & Application Context

This compound is a "warhead" used to attach the lipophilic and metabolically stable 2,6-difluoro-3-methoxybenzyl group.

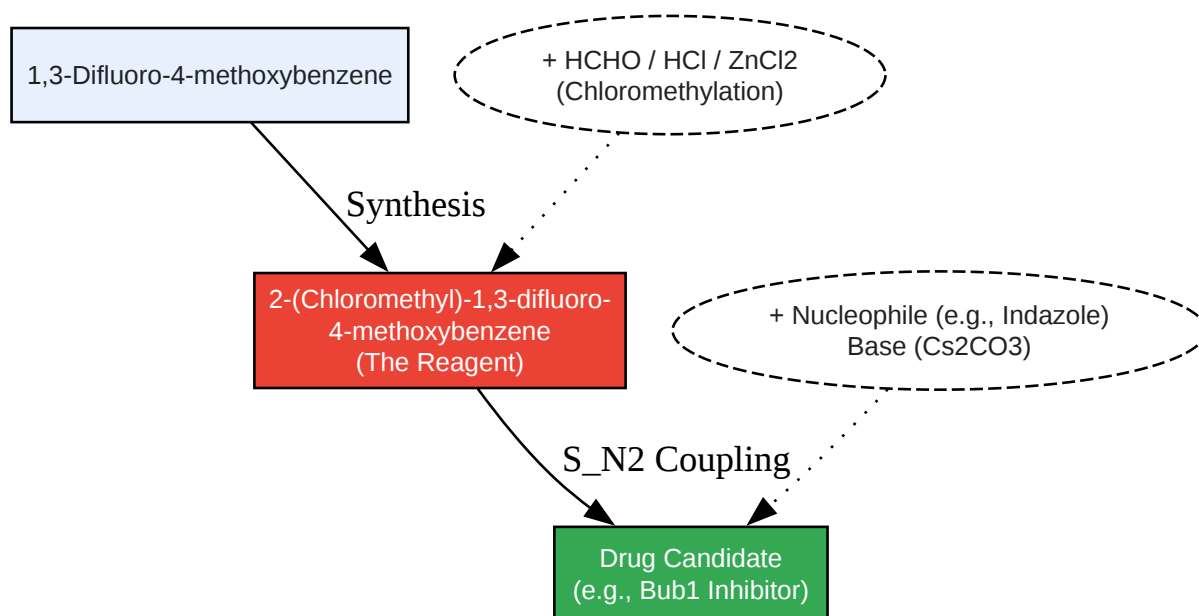
Primary Application: Nucleophilic Substitution (S_N2)

It is commonly reacted with amines, thiols, or heterocycles (e.g., indazoles, pyrazoles) in the presence of a non-nucleophilic base.

Key Reaction Parameters:

- Solvent: Anhydrous DMF, THF, or Acetonitrile.
- Base:
,
, or DIPEA.
- Temperature:
, (Avoid heating initially to prevent polymerization).

Diagram 2: Synthetic Pathway (Bub1 Kinase Inhibitor Context)



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Caption: The reagent is synthesized via chloromethylation and subsequently consumed to install the fluorinated benzyl group into the pharmacophore.

Part 5: Emergency Response & Waste Management

Spill Response Logic (Self-Validating)

- Evacuate: If >5mL is spilled outside a hood, evacuate the lab immediately (Lachrymator risk).
- Quench: Do not wipe with water (releases HCl). Cover with a mixture of sand + soda ash (sodium carbonate) to neutralize acid generated.
- Decontaminate: Clean surface with a dilute solution of ammonia or aqueous amine (to convert the alkyl halide to a less toxic amine) followed by soap and water.

Disposal

- Never dispose of unquenched material in solvent waste drums (risk of polymerization/pressurization).
- Protocol: Quench excess reagent with a secondary amine (e.g., morpholine) or aqueous NaOH in an ice bath before disposal into halogenated waste.

References

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Sources

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